AER-271 - 634913-39-6

AER-271

Catalog Number: EVT-258389
CAS Number: 634913-39-6
Molecular Formula: C15H9ClF6NO5P
Molecular Weight: 463.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AER-271 is a potent aquaporin-4 (AQP4) inhibitor. AER-271 blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest. Treatment with AER-271 ameliorated early cerebral edema measured at 3 h after CA vs vehicle treated rats. This treatment also attenuated early NDS. In contrast to rats treated with vehicle after CA, rats treated with AER-271 did not develop significant neuronal death or neuroinflammation as compared to sham.
Overview

AER-271 is a novel compound designed as an inhibitor of aquaporin-4, a water channel protein that plays a significant role in the regulation of water homeostasis in the central nervous system. This compound has garnered attention for its potential therapeutic applications in managing conditions associated with cerebral edema, particularly in ischemic stroke and other forms of central nervous system injury.

Source and Classification

AER-271 is classified as a small-molecule inhibitor targeting aquaporin-4. It is derived from AER-270, which itself has been studied for its effects on cerebral edema. AER-271 is presented as a prodrug, meaning it is converted into its active form within the body to exert its pharmacological effects. The development of AER-271 is part of ongoing research aimed at enhancing drug delivery and efficacy for treating neurological disorders associated with fluid imbalance in brain tissues .

Synthesis Analysis

Methods and Technical Details

The synthesis of AER-271 involves several chemical reactions that convert precursor compounds into the final product. The prodrug form allows for improved solubility and bioavailability compared to its parent compound, AER-270. The synthesis typically employs standard organic chemistry techniques, including:

  • Chemical Reactions: Various organic reactions are utilized to construct the molecular framework of AER-271, including coupling reactions and functional group modifications.
  • Purification: After synthesis, purification methods such as chromatography are employed to isolate AER-271 from reaction by-products .

The detailed synthetic pathway has not been fully disclosed in public sources but generally follows established protocols for similar compounds.

Molecular Structure Analysis

Structure and Data

AER-271 has a complex molecular structure characterized by multiple functional groups that enhance its interaction with aquaporin-4. The specific structure includes:

  • Core Structure: A phenylbenzamide framework that contributes to its binding affinity.
  • Functional Groups: The presence of halogenated groups and phosphate esters enhances solubility and biological activity.

The molecular formula for AER-271 is C16_{16}H15_{15}ClF3_3N2_2O4_4P, indicating a sophisticated arrangement that supports its role as an aquaporin inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the formation of AER-271 primarily focus on modifying existing compounds to enhance their pharmacological properties. Key reactions may include:

  • Phosphorylation: Introducing phosphate groups to improve solubility and stability.
  • Halogenation: Adding chlorine or fluorine atoms to increase lipophilicity and binding affinity for aquaporin channels.

These reactions are critical for optimizing the compound's effectiveness in reducing cerebral edema while ensuring minimal side effects .

Mechanism of Action

Process and Data

AER-271 functions by selectively inhibiting the activity of aquaporin-4 channels in the brain. The mechanism involves:

  1. Binding Affinity: AER-271 binds to specific sites on aquaporin-4, preventing water transport through these channels.
  2. Reduction of Edema: By blocking water influx into cells, AER-271 effectively reduces cellular swelling and cerebral edema associated with ischemic events.
  3. Neurological Protection: Improved outcomes in rodent models suggest that AER-271 not only mitigates edema but also enhances neurological recovery following injury .

Experimental studies have demonstrated significant reductions in edema and improved survival rates in animal models treated with AER-271 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AER-271 exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility in physiological conditions due to its prodrug formulation.
  • Stability: The compound shows good stability under various conditions, which is essential for therapeutic use.
  • Lipophilicity: The presence of halogenated groups contributes to its lipophilic nature, facilitating effective cell membrane penetration .

These properties are critical for ensuring that AER-271 can be effectively delivered to target tissues within the central nervous system.

Applications

Scientific Uses

AER-271 has significant potential applications in medical research and clinical settings:

  1. Cerebral Edema Treatment: Primarily aimed at reducing edema in conditions such as ischemic stroke, traumatic brain injury, and water intoxication.
  2. Neuroprotective Agent: Investigated for its ability to protect neuronal function during acute neurological events.
  3. Research Tool: Used in laboratory studies to further understand the role of aquaporins in brain physiology and pathology .
Introduction to AQP4 Modulation in Cerebral Pathophysiology

AQP4 as a Therapeutic Target in Neurological Disorders

Aquaporin-4 (AQP4), the predominant water channel in the central nervous system (CNS), is densely expressed in astrocytic endfeet at the blood-brain barrier (BBB) and brain-cerebrospinal fluid interfaces. Its strategic localization enables critical regulation of bidirectional water flux, ionic homeostasis, and neuroinflammatory signaling [7]. Dysregulation of AQP4 is implicated across diverse neurological conditions characterized by cerebral edema, including ischemic stroke, radiation-induced brain injury (RIBI), and cardiac arrest. In acute ischemic stroke, AQP4 upregulation correlates with edema severity and neuronal damage [1] [5]. Similarly, in RIBI models, radiation triggers AQP4 "depolarization" – a pathological scattering from perivascular endfeet to diffuse astrocytic membranes – accelerating edema and inflammation [2].

AER-271, a phosphonate prodrug rapidly converted in vivo to its active metabolite AER-270, represents a first-in-class selective AQP4 inhibitor. Its therapeutic rationale stems from compelling genetic evidence: AQP4-knockout mice exhibit significantly attenuated cerebral edema and improved survival in models of water intoxication and ischemic stroke [10]. Pharmacological AQP4 inhibition by AER-271 translates this genetic proof-of-concept into clinical potential. Key preclinical findings demonstrate its efficacy:

  • In a pediatric rat model of asphyxial cardiac arrest, AER-271 (5 mg/kg i.p.) reduced acute cerebral edema by 82.1% at 3 hours post-insult, normalized brain water content by 6 hours, and improved neurological deficit scores (NDS) [3] [4].
  • In rodent transient middle cerebral artery occlusion (tMCAO), AER-271 (2-5 mg/kg) reduced infarct volume, decreased hemispheric swelling, and enhanced neurological recovery [1] [5].
  • In acute-phase RIBI, AER-271 treatment preserved BBB integrity, attenuated neuroinflammation, and reduced apoptosis alongside mitigating edema [2].

Table 1: Therapeutic Efficacy of AER-271 in Preclinical Models of Neurological Injury

Disease ModelKey InterventionPrimary OutcomesReference
Pediatric Cardiac Arrest (Rat)5 mg/kg i.p. at ROSC82.1% reduction in edema at 3h; Normalized brain water at 6h; Improved NDSWallisch et al. [3]
Ischemic Stroke (tMCAO - Mouse)2 mg/kg/day i.p. post-reperfusionReduced infarct volume; Improved weight recovery & neurological scoresInflammation (2025) [5] [6]
Radiation-Induced Brain Injury (Rat)Not specified (likely 5 mg/kg)Reduced cerebral edema; Attenuated inflammation & apoptosis; Preserved BBBFrontiers Pharmacol. (2025) [2]
Focal Ischemic Stroke (Mouse)5 mg/kg i.p.Improved outcomes; Reduced cerebral edemaMedChemExpress [1]

Mechanistic Role of AQP4 in Cytotoxic vs. Vasogenic Edema

Cerebral edema manifests as two primary pathophysiological subtypes, both involving AQP4 but with distinct mechanisms and therapeutic implications:

  • Cytotoxic Edema: This early phase involves cellular swelling, primarily astrocytes, due to failure of ionic pumps (Na⁺/K⁺-ATPase) following energy depletion (e.g., ischemia, asphyxia). Intracellular osmolyte accumulation drives water influx predominantly through AQP4 channels concentrated at perivascular endfeet. AER-271 demonstrates high efficacy here, blocking water entry. In the immature rat cardiac arrest model – a pure cytotoxic edema paradigm without BBB disruption – AER-271 significantly reduced brain water content within hours, confirming AQP4's pivotal role in early cellular swelling [3] [7] [10].

  • Vasogenic Edema: This later phase involves BBB disruption, allowing plasma proteins and fluid to leak into the brain interstitium. The role of AQP4 here is dualistic. While traditionally thought to facilitate edema resolution by clearing excess fluid into ventricles/vascular compartments, recent evidence suggests its upregulation during neuroinflammation can perpetuate edema formation under certain conditions. AQP4 "depolarization" disrupts normal fluid handling. In RIBI, radiation-induced depolarization correlates with sustained edema severity [2] [7]. AER-271 likely mitigates this by restoring polarized expression patterns and reducing astrocyte reactivity, thereby limiting both the initiation and maintenance phases of vasogenic edema associated with inflammation.

  • Polarization Loss as a Pathogenic Driver: The polarized distribution of AQP4 at astrocyte endfeet is crucial for normal glymphatic function and directional water movement. Pathological depolarization, observed in RIBI, stroke, and trauma, transforms AQP4 into a mediator of fluid accumulation. This depolarization is mechanistically linked to pro-inflammatory cytokine release (e.g., IL-1β, TNF-α) and astrocyte activation, creating a vicious cycle of edema and neuroinflammation [2] [7]. By inhibiting AQP4, AER-271 interrupts this cycle, as evidenced by reduced glial activation and inflammatory markers in treated models [2] [5].

Rationale for Pharmacological AQP4 Inhibition in Acute Brain Injury

The convergence of molecular mechanisms and robust preclinical efficacy underscores AER-271's potential as a targeted therapy for acute brain injuries characterized by edema:

  • Targeting the Edema Cascade at its Origin: Unlike hyperosmolar agents (e.g., mannitol) which act transiently by drawing water osmotically from brain tissue into blood, AQP4 inhibition directly blocks the primary molecular pathway (water influx) responsible for cytotoxic edema initiation. This offers a more specific and potentially durable intervention [1] [8]. In stroke models, AER-271 achieves a 35% reduction in hemispheric swelling, comparable to the protection seen in AQP4-knockout mice [1] [10].

  • Modulating Neuroinflammation and Apoptosis: AQP4 inhibition extends beyond simple water flux control. AER-271 significantly dampens the neuroinflammatory response post-injury:

  • Downregulates pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and inflammasome components (NLRP3, caspase-1) [5] [6].
  • Attenuates microglial activation and modulates polarization towards a less inflammatory state (reducing M1 phenotype markers, potentially enhancing M2) [5] [6].
  • Reduces apoptotic cell death, evidenced by decreased caspase-3 activation and neuronal loss in hippocampus and cortex after cardiac arrest or stroke [3] [5].These effects likely stem from interrupting the edema-inflammation feedback loop and potentially via direct signaling crosstalk involving AQP4.
  • Preserving Blood-Brain Barrier Integrity: AER-271 demonstrates efficacy in maintaining BBB function in models like RIBI, where radiation-induced AQP4 depolarization contributes to barrier breakdown. Treatment reduces Evans Blue extravasation and preserves tight junction protein expression (e.g., occludin, claudin-5), limiting vasogenic edema components [2].

  • Balancing Glymphatic Function: While acute AQP4 inhibition with AER-271 suppresses glymphatic influx and efflux, as demonstrated by CSF tracer studies and diffusion-weighted MRI, this is viewed as a necessary trade-off during the acute phase of injury to control rampant edema formation [9]. The long-term implications for waste clearance require further study, but acute edema control is paramount for survival and initial neuroprotection.

Table 2: Molecular and Cellular Mechanisms Modulated by AER-271 in Preclinical Studies

Mechanistic PathwayEffect of AER-271ConsequenceModel (Reference)
Water Channel FunctionBlocks AQP4-mediated water fluxReduced cytotoxic edema; Limited vasogenic edemaCardiac Arrest [3]; Stroke [1] [5]; RIBI [2]
Neuroinflammation↓ IL-1β, IL-6, TNF-α; ↓ NLRP3, Caspase-1; Modulates microglial polarization (↓ M1)Attenuated neuroinflammation; Reduced secondary injuryStroke [5] [6]; RIBI [2]
Apoptosis↓ Caspase-3 activation; ↓ Hippocampal neuronal deathEnhanced neuronal survivalCardiac Arrest [3]; Stroke [5]
BBB IntegrityPreserves tight junction proteins; Reduces Evans Blue extravasationReduced vasogenic edema; Improved CNS homeostasisRIBI [2]
Astrocyte ReactivityPrevents AQP4 depolarization; May reduce hypertrophyLimits glial scar formation; Restores fluid balanceRIBI [2]; Stroke [7]

Properties

CAS Number

634913-39-6

Product Name

AER-271

IUPAC Name

[2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-chlorophenyl] dihydrogen phosphate

Molecular Formula

C15H9ClF6NO5P

Molecular Weight

463.65 g/mol

InChI

InChI=1S/C15H9ClF6NO5P/c16-9-1-2-12(28-29(25,26)27)11(6-9)13(24)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6H,(H,23,24)(H2,25,26,27)

InChI Key

WSHXPHFIHYXZKC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

2-((3,5-Bis(trifluoromethyl) phenyl)carbamoyl)-4-chlorophenyl dihydrogen phosphate
AER-271

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.